Synthetic Accessibility via Direct N-Benzylation of 3-Amino-4-chlorobenzenesulfonamide Core
3-Amino-N-benzyl-4-chlorobenzenesulfonamide can be directly synthesized via the benzylation of 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) with benzyl chloride, a well-established and scalable reaction. The primary comparator, the non-aminated analog N-benzyl-4-chlorobenzenesulfonamide, is synthesized from the simpler and more widely available 4-chlorobenzenesulfonyl chloride. This difference in starting material dictates the synthetic route and the cost of goods .
| Evidence Dimension | Synthetic Route |
|---|---|
| Target Compound Data | Synthesis from 3-amino-4-chlorobenzenesulfonamide via nucleophilic substitution with benzyl chloride . |
| Comparator Or Baseline | N-benzyl-4-chlorobenzenesulfonamide is synthesized from 4-chlorobenzenesulfonyl chloride and benzylamine [1]. |
| Quantified Difference | Not applicable; difference in starting material and reaction mechanism. |
| Conditions | Organic synthesis, standard laboratory conditions. |
Why This Matters
The choice of starting material affects the cost, availability, and scalability of synthesis, which are critical for budgeting and planning research projects.
- [1] Rehman, A., et al. (2012). Synthesis and biological screening of N-Substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide. Asian Journal of Pharmaceutical and Health Sciences. View Source
